molecular formula C24H24N4O2 B1670826 DMH4 CAS No. 515880-75-8

DMH4

Cat. No.: B1670826
CAS No.: 515880-75-8
M. Wt: 400.5 g/mol
InChI Key: SKZQZGSPYYHTQG-UHFFFAOYSA-N
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Description

DMH4 is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMH4 typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

DMH4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

DMH4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DMH4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazine
  • Phenylpyrazole

Uniqueness

DMH4 is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. Compared to similar compounds, it offers a broader range of applications in both medicinal chemistry and material science .

Biological Activity

DMH4 is a small molecule that selectively inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a significant role in cancer treatment, particularly for non-small-cell lung cancer (NSCLC). This compound has shown promising biological activities, including anti-angiogenic effects, inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.

VEGFR2 Inhibition

This compound targets VEGFR2, a critical receptor involved in the VEGF signaling pathway that promotes angiogenesis. By inhibiting the phosphorylation of VEGFR2, this compound effectively disrupts the signaling cascade that leads to tumor growth and metastasis. The compound has been shown to significantly reduce cell viability in NSCLC cell lines H460 and A549 in a dose-dependent manner. The growth inhibition concentrations (GI50) for these cell lines were measured at 13.27 µM and 2.75 µM, respectively, after 24 hours of treatment .

Induction of Apoptosis

In addition to inhibiting cell proliferation, this compound induces apoptosis in NSCLC cells. This effect is crucial for its therapeutic potential as it may lead to the elimination of cancer cells. Experimental studies demonstrated that this compound treatment resulted in increased apoptotic markers in treated cells .

Anti-Angiogenic Properties

This compound has also been shown to exhibit anti-angiogenic activity both in vitro and in vivo. In a Matrigel angiogenesis assay using human umbilical vein endothelial cells, this compound effectively blocked angiogenesis by inhibiting VEGF-stimulated phosphorylation of Flk1 (VEGFR2) and downstream mediators like Akt . This property further underscores its potential as an anti-cancer agent.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

  • Cell Viability Assays : MTT assays confirmed that this compound significantly reduced the viability of A549 and H460 NSCLC cells compared to control groups treated with DMSO.
  • Migration and Invasion : Transwell assays indicated that this compound treatment led to a marked decrease in the migration and invasion capabilities of NSCLC cells .
  • Phosphorylation Studies : Western blotting analyses showed that this compound treatment reduced levels of phosphorylated VEGFR2, confirming its role as a selective inhibitor .

Table of Biological Activity

Activity Effect Cell Line GI50 (µM)
Cell ProliferationInhibitionH46013.27
Cell ProliferationInhibitionA5492.75
MigrationSignificant suppressionA549, H460-
InvasionSignificant suppressionA549, H460-
ApoptosisInductionA549, H460-

Properties

IUPAC Name

4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-4-20(5-3-1)23-17-26-28-18-21(16-25-24(23)28)19-6-8-22(9-7-19)30-15-12-27-10-13-29-14-11-27/h1-9,16-18H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZQZGSPYYHTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=CC=C5)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416187
Record name 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515880-75-8
Record name 4-[2-[4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMH4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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